molecular formula C5H9FN2O3 B1146682 (2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID CAS No. 238418-69-4

(2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID

Katalognummer: B1146682
CAS-Nummer: 238418-69-4
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: PGEYFCBAWGQSGT-PWNYCUMCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a carbamoyl group, and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino acid backbone. For example, the synthesis may start with a chiral precursor such as (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, which is then subjected to a series of reactions including amination and carbamoylation to introduce the amino and carbamoyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbamoyl group may produce primary amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. The presence of the fluorine atom can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of biological molecules .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a valuable scaffold for the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities .

Wirkmechanismus

The mechanism of action of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound for its target, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

238418-69-4

Molekularformel

C5H9FN2O3

Molekulargewicht

164.14 g/mol

IUPAC-Name

(2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1

InChI-Schlüssel

PGEYFCBAWGQSGT-PWNYCUMCSA-N

SMILES

C(C(C(=O)O)N)C(C(=O)N)F

Isomerische SMILES

C([C@H](C(=O)O)N)[C@H](C(=O)N)F

Kanonische SMILES

C(C(C(=O)O)N)C(C(=O)N)F

Synonyme

(4R)-rel- 4-Fluoro-D-glutamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.